![molecular formula C14H21NO2S B5862538 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
1-[(4-isobutylphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isobutylphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonylpyrrolidine derivative that has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine involves its binding to the active site of the target enzyme, leading to inhibition of its activity. It has been found to act as a reversible inhibitor, with the strength of inhibition depending on the concentration of the compound and the type of enzyme.
Biochemical and Physiological Effects
Studies have shown that this compound can have significant biochemical and physiological effects, depending on the target enzyme. For example, it has been found to inhibit the activity of the protease cathepsin K, which is involved in bone resorption, leading to a potential therapeutic application in osteoporosis. It has also been found to inhibit the activity of the kinase PIM1, which is involved in cancer cell growth and survival, leading to a potential application in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine in lab experiments include its high purity, stability, and specificity for target enzymes. However, its limitations include its potential toxicity and the need for further optimization of its structure and pharmacokinetic properties for clinical applications.
Direcciones Futuras
There are several future directions for research on 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine. These include the development of more potent and selective inhibitors for target enzymes, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the use of this compound in material science, such as in the synthesis of polymers and nanoparticles, is an area of potential research.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various fields and to optimize its properties for clinical use.
Métodos De Síntesis
There are several methods of synthesizing 1-[(4-isobutylphenyl)sulfonyl]pyrrolidine, including the reaction of sulfonyl chloride with pyrrolidine in the presence of a base, and the reaction of 4-isobutylbenzenesulfonyl chloride with pyrrolidine. The latter method has been found to be more efficient and yields higher purity.
Aplicaciones Científicas De Investigación
1-[(4-isobutylphenyl)sulfonyl]pyrrolidine has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been investigated as a potential inhibitor of several enzymes, including proteases and kinases, which are involved in various diseases such as cancer, inflammation, and viral infections.
Propiedades
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12(2)11-13-5-7-14(8-6-13)18(16,17)15-9-3-4-10-15/h5-8,12H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGAYVJTSWRPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
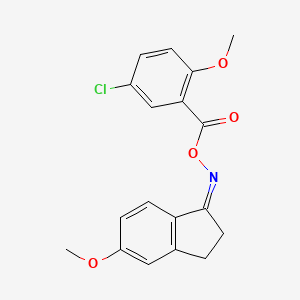
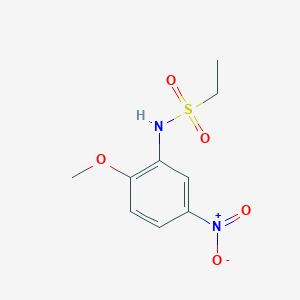
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
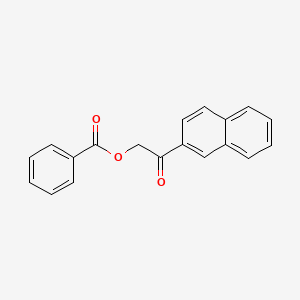

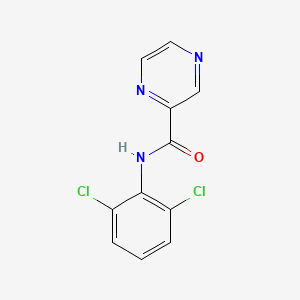
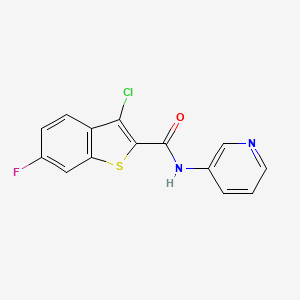
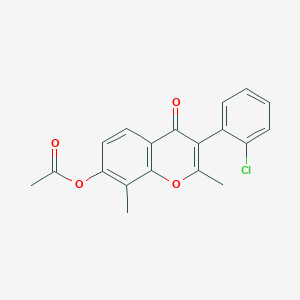

![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)